REACTION_CXSMILES
|
[S:1](Cl)(Cl)=[O:2].F[C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[CH3:15].C[S-].[Na+].[OH-:19].[Li+].[CH3:21]O>O>[CH3:15][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:6]=1[S:1]([CH3:21])(=[O:2])=[O:19])[C:10]([OH:12])=[O:11] |f:2.3,4.5|
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Name
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|
Quantity
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3.55 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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FC1=C(C=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
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102 mL
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
|
2.5 g
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Type
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reactant
|
Smiles
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C[S-].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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1.17 g
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Type
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reactant
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Smiles
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[OH-].[Li+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 50° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was evaporated to dryness
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Type
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DISSOLUTION
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Details
|
the crude ester was then dissolved in N,N-dimethylformamide (10 mL)
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated at 80° C. for 15 hours
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Duration
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15 h
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Type
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CUSTOM
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Details
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The reaction mixture was then partitioned between 1M hydrochloric acid and ethyl acetate
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer was washed with 1M hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
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The ethyl acetate layer was then dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
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Details
|
Hydrogen peroxide (5.0 mL of 30% w/w) was added
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Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water (20 mL)
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Type
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EXTRACTION
|
Details
|
the resulting mixture was extracted three times with 50 mL portions of ethyl acetate
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Type
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CUSTOM
|
Details
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The combined organics were evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in tetrahydrofuran (10 mL)
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated at 65° C. for 4 hours
|
Duration
|
4 h
|
Type
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EXTRACTION
|
Details
|
the resulting mixture was extracted three times with 20 mL portions of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
made acidic with aqueous 6M hydrochloric acid and was extracted 3 times with 50 mL portions of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined ethyl acetate extracts were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |